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Compound of Interest

Compound Name: AZD1981

Cat. No.: B1665938

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical pharmacology of AZD1981, a
potent and selective antagonist of the chemoattractant receptor-hnomologous molecule
expressed on Th2 cells (CRTh2), also known as the DP2 receptor. AZD1981 was investigated
as a potential oral therapeutic for asthma and other inflammatory diseases.

Mechanism of Action

AZD1981 is a selective, reversible, and non-competitive antagonist of the CRTh2 (DP2)
receptor.[1][2][3] Prostaglandin D2 (PGD?2) is the natural ligand for the CRTh2 receptor and its
activation leads to the chemotaxis of key inflammatory cells, including T helper type 2 (Th2)
lymphocytes, eosinophils, and basophils.[4][5] By blocking the CRTh2 receptor, AZD1981
inhibits the downstream signaling cascade initiated by PGD2, thereby preventing the
recruitment and activation of these inflammatory cells.[1][3] This mechanism of action suggests
its potential in mitigating the inflammatory responses characteristic of allergic asthma.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by AZD1981 and a typical
experimental workflow for assessing its activity.
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Figure 1: AZD1981 Mechanism of Action at the CRTh2 Receptor.

In Vitro Assay Workflow
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Figure 2: Generalized Experimental Workflow for Functional Assays.

Quantitative Data

The preclinical pharmacological data for AZD1981 is summarized in the following tables.

Parameter Species System Value Reference
Binding Affinity
Recombinant
pIC50 Human 8.4 [1][3]
DP2
Recombinant
IC50 Human 4 nM [2]
DP2
Functional
Potency
Eosinophil
pKB Human CD11b up- 8.55 £ 0.03 [1]
regulation
Eosinophil
pIC50 Human ) 76+0.1 [1]
chemotaxis
DK-PGD2-
induced CD11b
IC50 Human o 10 nM
expression in
eosinophils
Functional IC50 Various cellular
Human 8.5-50 nM 2]
Range assays
Whole blood
A2 (ex vivo) Human eosinophil shape 35 nM [2]
change
© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1665938?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665938?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3605871/
https://pubmed.ncbi.nlm.nih.gov/21607856/
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd1981.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3605871/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3605871/
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd1981.html
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd1981.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 2: Selectivity Profile

Receptor/[Enzyme Selectivity vs DP2 Reference
DP1 >1000-fold [1][3]
Panel of >340 other enzymes ] )

Highly selective [1][3]
and receptors
CYP2C9, OATP1B1, UGT1A1  Weak inhibitor (>10uM) [2]
CYP3A4 Inducer (in vitro) [2]

ble 3: C Species Bindi -

Species Binding Activity Reference
Mouse Yes [11[3]
Rat Yes [11[3]
Guinea Pig Yes [11[3]
Rabbit Yes [1][3]
Dog Yes [1][3]

Note: While AZD1981 demonstrated binding to DP2 receptors across these species, functional
responses to DP2 agonists were not observed in mouse, rat, or rabbit cell systems.[1][3]

Table 4: In Vivo Preclinical T

Species Model Effect Reference

100 nM completely
inhibited DK-PGD2-

Guinea Pig Hind limb model ) . )
induced eosinophil
mobilization.
Blocked DP2-
) ) dependent eosinophil
Guinea Pig - [31[6]

emigration from bone

marrow.
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Detailed preclinical pharmacokinetic and comprehensive in vivo efficacy data are not
extensively available in the public domain.

Experimental Protocols

Detailed methodologies for key experiments are outlined below, based on published literature.

[1]

Radioligand Binding Assay

o Objective: To determine the binding affinity of AZD1981 for the human DP2 receptor.
e Method:
o Membranes from HEK cells expressing recombinant human DP2 were used.

o Membranes were incubated with a fixed concentration of radiolabeled PGD2 ([3H]PGD2)
and varying concentrations of AZD1981.

o The reaction was allowed to reach equilibrium.
o Bound and free radioligand were separated by filtration.
o The amount of bound radioactivity was quantified using scintillation counting.

o The concentration of AZD1981 that inhibits 50% of the specific binding of the radioligand
(IC50) was determined and used to calculate the pIC50.

Eosinophil Shape Change Assay

o Objective: To assess the functional antagonism of AZD1981 on eosinophil shape change.
e Method:

o Human whole blood was pre-treated with AZD1981 or vehicle.

o The blood was then stimulated with a DP2 agonist (e.g., 15R-methyl PGD2).

o The reaction was incubated at 37°C.
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o Cells were fixed, and red blood cells were lysed.

o Eosinophil shape change was analyzed by flow cytometry, measuring changes in forward
scatter.

Basophil Shape Change Assay

» Objective: To evaluate the effect of AZD1981 on basophil activation.
e Method:

o Aliquots of human whole blood were stimulated with PGD2 in the presence of varying
concentrations of AZD1981 for 4 minutes at 37°C.

o The reaction was stopped by placing the samples on ice and adding a fixative solution.
o Red blood cells were lysed.
o Cells were washed and resuspended in the fixative solution.

o Basophils were identified by flow cytometry (CD123-positive and HLA-DR-negative), and
shape change was assessed.[1]

CD11b Up-regulation Assay in Human Eosinophils

» Objective: To measure the effect of AZD1981 on the expression of the adhesion molecule
CD11b on eosinophils.

e Method:

o

Partially purified human eosinophils were incubated with increasing concentrations of
AZD1981.

o

Cells were then stimulated with the DP2 agonist DK-PGD?2.

[¢]

The expression of CD11b on the surface of eosinophils was measured by flow cytometry
using a fluorescently labeled anti-CD11b antibody.
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o The affinity (pKB) of AZD1981 was determined by analyzing the rightward shifts and
depression of the maximum response in the concentration-effect curves.[1]

Chemotaxis Assay

o Objective: To determine the ability of AZD1981 to block the migration of eosinophils and Th2
cells towards a DP2 agonist.

» Method:
o A 96-well chemotaxis microplate (e.g., ChemoTx™) with a 5 um pore size filter was used.
o The lower wells contained the DP2 agonist (e.g., PGD2 or DK-PGD?2).
o Human eosinophils or Th2 cells were placed in the upper wells.
o AZD1981 was added to both upper and lower wells at the desired concentrations.
o The plate was incubated for 1 hour at 37°C.

o The number of cells that migrated to the lower wells was quantified, for instance, by
measuring cell-associated lactate dehydrogenase (LDH).[1]

Summary and Implications

AZD1981 is a potent and selective non-competitive antagonist of the CRTh2 receptor.[1][2] It
effectively blocks functional responses in key inflammatory cells such as eosinophils, Th2 cells,
and basophils, with similar potency across different cell types and DP2 agonists.[1][3] The
compound also exhibits good cross-species binding activity.[1][3] While preclinical in vivo
studies in guinea pigs demonstrated its ability to inhibit eosinophil mobilization and emigration,
comprehensive pharmacokinetic and efficacy data from preclinical models are not widely
published.[6] The preclinical profile of AZD1981 provided a strong rationale for its evaluation in
clinical trials for respiratory diseases like asthma.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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